

Win 66306: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 66306 is a naturally occurring cyclic heptapeptide that has garnered significant interest within the scientific community for its potent and selective antagonist activity at the human neurokinin-1 (NK1) receptor.[1] Isolated from a strain of the fungus Aspergillus, this complex molecule represents a valuable lead compound in the development of novel therapeutics targeting neurokinin-mediated pathways.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Win 66306, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

Win 66306 is distinguished by the presence of a novel amino acid, 3-prenyl-β-hydroxytyrosine, within its cyclic structure.[1] The precise arrangement of its constituent amino acids and unique side chains are critical for its biological activity.

Table 1: Physicochemical Properties of Win 66306



Property	Value	Reference
Molecular Formula	C41H52N8O9 [2][3]	
Molecular Weight	800.9 g/mol [3]	
Appearance	White Powder	[3]
IUPAC Name	(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide	[3]
Canonical SMILES	CC(C)C(C(=O)NCC(=O)NC(C =O)C(C1=CC(=C(C=C1)O)CC =C(C)C)O)NC(=O)CNC(=O)C2 CC=CN2C(=O)C(CC3=CNC4= CC=CC=C43)NC(=O)CN	[3]

Biological Activity

Win 66306 functions as a competitive antagonist of the human NK1 receptor, exhibiting a greater affinity for the human receptor over its rodent counterpart.[1] The inhibitory activity of **Win 66306** is quantified by its inhibitor affinity constant (Ki).

Table 2: Biological Activity of Win 66306

Parameter	Value	Species	Reference	
Inhibitor Affinity Constant (Ki)	7 μΜ	Human	[1]	



Experimental Protocols

Fermentation and Isolation of Win 66306

The production of **Win 66306** is achieved through the fermentation of an Aspergillus species (strain SC230).[1] While the specific media composition and fermentation parameters for optimal production have been developed, they are not publicly detailed. A general workflow for the isolation and purification of secondary metabolites from fungal fermentation broths is outlined below.



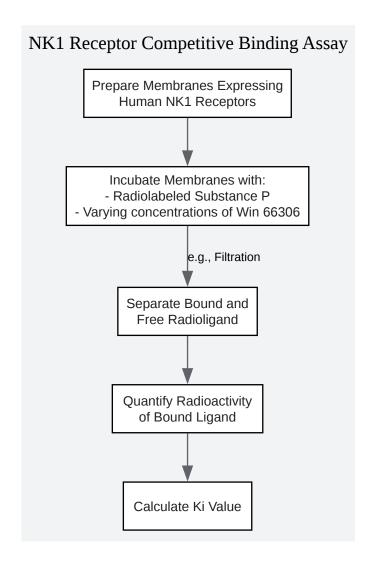
Click to download full resolution via product page

Caption: Generalized workflow for the isolation of **Win 66306**.

NK1 Receptor Binding Assay

The affinity of **Win 66306** for the NK1 receptor is determined through a competitive binding assay. This assay measures the ability of **Win 66306** to displace a radiolabeled ligand that is known to bind to the receptor.





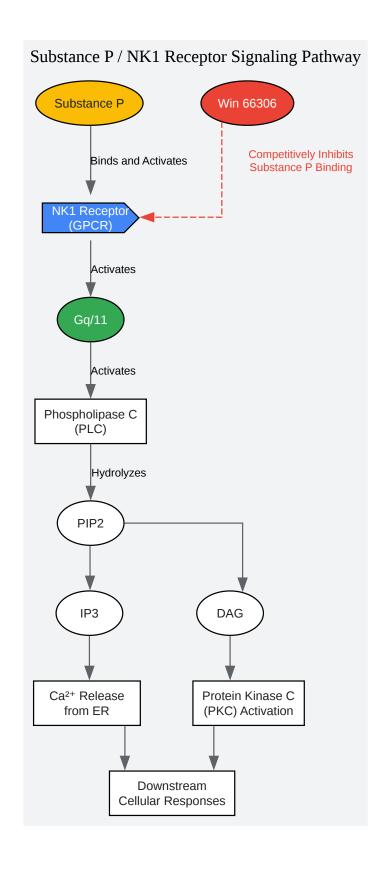
Click to download full resolution via product page

Caption: Workflow for the NK1 receptor competitive binding assay.

Mechanism of Action: NK1 Receptor Antagonism

Win 66306 exerts its biological effects by competitively inhibiting the binding of the endogenous ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events. By blocking this initial binding event, **Win 66306** prevents the downstream signaling, thereby antagonizing the physiological effects of Substance P.





Click to download full resolution via product page



Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of **Win 66306**.

Conclusion

Win 66306 stands as a significant natural product with well-defined antagonist activity at the human NK1 receptor. Its complex cyclic peptide structure, featuring a novel amino acid, presents both a challenge and an opportunity for synthetic chemists and drug developers. The experimental protocols, while not fully detailed in publicly available literature, follow established methodologies for the isolation and characterization of fungal secondary metabolites and for the assessment of receptor binding affinity. Further investigation into the structure-activity relationships of Win 66306 and its analogs may lead to the development of more potent and selective NK1 receptor antagonists with therapeutic potential in a range of disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ebin.pub [ebin.pub]
- 2. Potential of small-molecule fungal metabolites in antiviral chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Structural Analyses and Biological Activity Assays against Chronic Lymphocytic Leukemia of Two Novel Cytochalasins — Sclerotionigrin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Win 66306: A Technical Guide to its Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620565#win-66306-structure-and-chemical-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com